molecular formula C13H19ClN2O B8303941 [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine

[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine

Cat. No.: B8303941
M. Wt: 254.75 g/mol
InChI Key: LQXSECWKYXFHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine is a synthetic organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a cyclopropylamine group attached to a pyridine ring, which is further substituted with a chloro and a methoxypropyl group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-methoxypropylamine and a chlorinated pyridine derivative.

    Introduction of the Cyclopropylamine Group: The cyclopropylamine group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the chlorinated pyridine intermediate.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]amine
  • [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]ethylamine
  • [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]propylamine

Uniqueness

The presence of the cyclopropylamine group in [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-[[5-chloro-2-(3-methoxypropyl)pyridin-4-yl]methyl]cyclopropanamine

InChI

InChI=1S/C13H19ClN2O/c1-17-6-2-3-12-7-10(13(14)9-16-12)8-15-11-4-5-11/h7,9,11,15H,2-6,8H2,1H3

InChI Key

LQXSECWKYXFHAJ-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C=N1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-(3-methoxy-propyl)-pyridine-4-carbaldehyde (21.0 g, 98.2 mmol) and cyclopropylamine (13.8 mL, 196 mmol) in MeOH (450 mL) was stirred at rt overnight. NaBH4 (4.83 g, 128 mmol) was added at 0° C., and the mixture was stirred at rt overnight. Ice was added, and the mixture was concentrated under reduced pressure. The crude product was dissolved in EtOAc, and this mixture was washed with aq. 1 M NaOH. The aq. layer was extracted back with EtOAc. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:5→1:4→1:3→1:1→3:1→EtOAc) yielded the title compound (11.8 g) and [5-chloro-2-(3-methoxy-propyl)-pyridin-4-ylmethylene]-cyclopropyl-amine (10.7 g). This unreacted imine was dissolved in MeOH (20 mL), and this sol. was cooled to 0° C. NaBH4 (3.20 g, 84.6 mmol) was added, and the mixture was stirred at rt overnight. NaBH4 (3.20 g, 84.6 mmol) was added again, and the mixture was stirred for 3 days. Ice was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The crude product was dissolved in EtOAc and the resulting mixture was washed with aq. 1M NaOH. The aq. phase was extracted back with EtOAc. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:3→1:2→1:1→EtOAc) yielded the title compound (9.4 g). The fractions of the title compound were mixed together (21.2 g, 85%). LC-MS: tR=0.55 min; ES+: 296.16.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-2-(3-methoxy-propyl)-pyridine-4-carbaldehyde (21.0 g, 98.2 mmol) and cyclopropylamine (13.8 mL, 196 mmol) in MeOH (450 mL) was stirred at rt overnight. NaBH4 (4.83 g, 128 mmol) was added at 0° C., and the mixture was stirred at rt overnight. Ice was added, and the mixture was concentrated under reduced pressure. The crude product was dissolved in EtOAc, and this mixture was washed with aq. 1 M NaOH. The aq. layer was extracted back with EtOAc. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:5→1:4→1:3→1:1→3:1→EtOAc) yielded the title compound (11.8 g) and [5-chloro-2-(3-methoxy-propyl)-pyridin-4-ylmethylene]-cyclopropyl-amine (10.7 g). This unreacted imine was dissolved in MeOH (20 mL), and this sol. was cooled to 0° C. NaBH4 (3.20 g, 84.6 mmol) was added, and the mixture was stirred at rt overnight. NaBH4 (3.20 g, 84.6 mmol) was added again, and the mixture was stirred for 3 days. Ice was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The crude product was dissolved in EtOAc and the resulting mixture was washed with aq. 1M NaOH. The aq. phase was extracted back with EtOAc. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:3→1:2→1:1→EtOAc) yielded the title compound (9.4 g). The fractions of the title compound were mixed together (21.2 g, 85%). LC-MS: tR=0.55 min; ES+: 296.16.
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Three

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